molecular formula C9H12O B8602829 1-Cyclohexyl-2-propyn-1-one

1-Cyclohexyl-2-propyn-1-one

Cat. No. B8602829
M. Wt: 136.19 g/mol
InChI Key: VRZSUVFVIIVLPV-UHFFFAOYSA-N
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Patent
US04983627

Procedure details

In like manner, but replacing the 3-cyclohexylprop-1-yn-3-ol with oct-1-yn-3-ol, oct-1-yn-3-one was prepared. C. Similarly, but starting with other appropriate 3-hydroxy-1-alkynes, prepared as shown above, the following 3-oxo-1-alkynes are prepared:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-hydroxy-1-alkynes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-oxo-1-alkynes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH:3]([OH:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH:10]#CC(=O)CCCCC>>[CH:4]1([C:3](=[O:9])[C:2]#[CH:1])[CH2:10][CH2:8][CH2:7][CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#CC(CCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#CC(CCCCC)=O
Step Three
Name
3-hydroxy-1-alkynes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
3-oxo-1-alkynes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)C(C#C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.